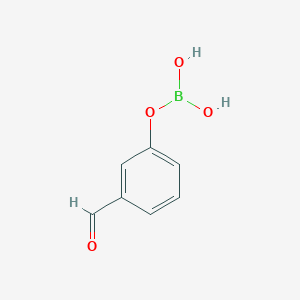

3-Formylphenyl dihydrogen borate

Description

Properties

CAS No. |

274251-53-5 |

|---|---|

Molecular Formula |

C7H7BO4 |

Molecular Weight |

165.94 g/mol |

IUPAC Name |

(3-formylphenoxy)boronic acid |

InChI |

InChI=1S/C7H7BO4/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-5,10-11H |

InChI Key |

GPHZPKCKVSSLIV-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OC1=CC=CC(=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Formylphenylboronic Acid

Traditional Organometallic Approaches in 3-Formylphenylboronic Acid Synthesis

The two most prominent traditional organometallic strategies for the synthesis of 3-formylphenylboronic acid are the Grignard reagent-mediated borylation of halobenzaldehydes and organolithium-based borylation methods. Both approaches offer viable pathways to the target molecule, each with its own set of advantages and considerations.

Grignard Reagent-Mediated Borylation of Halobenzaldehydes

The Grignard reaction is a well-established and widely used method for the formation of carbon-carbon bonds and, in this context, carbon-boron bonds. The synthesis of 3-formylphenylboronic acid via this route typically starts from a 3-halobenzaldehyde, such as 3-bromobenzaldehyde.

A critical challenge in the Grignard-based synthesis of 3-formylphenylboronic acid is the incompatibility of the highly nucleophilic Grignard reagent with the electrophilic aldehyde functional group. The Grignard reagent can readily add to the aldehyde, leading to undesired side products. To circumvent this, the aldehyde group must be temporarily protected. semanticscholar.orgpressbooks.publibretexts.org

Acetalization is the most common protection strategy employed. pressbooks.publibretexts.org In this process, the aldehyde is reacted with an alcohol, typically a diol such as ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal. This transformation converts the reactive carbonyl group into a much less reactive ether-like linkage, which is stable under the basic conditions of Grignard reagent formation and subsequent reactions. pressbooks.publibretexts.org The acetal group is inert to the Grignard reagent, thus preventing self-condensation and other side reactions. pressbooks.publibretexts.org After the borylation step, the protecting group can be easily removed by acidic hydrolysis to regenerate the aldehyde functionality. pressbooks.pub

A typical procedure for the protection of 3-bromobenzaldehyde involves reacting it with ethylene glycol in the presence of a catalyst, with vacuum dehydration to drive the reaction to completion. This method can significantly reduce reaction times compared to solvent-based methods.

Once the aldehyde group is protected, the resulting 3-bromobenzaldehyde acetal is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, 3-(1,3-dioxolan-2-yl)phenylmagnesium bromide. The formation of the Grignard reagent is a crucial step and requires anhydrous conditions to prevent quenching of the highly reactive organometallic species.

The newly formed arylmagnesium bromide is then reacted with a boron electrophile, typically a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate, at low temperatures. The Grignard reagent adds to the boron center, displacing one of the alkoxy groups. Subsequent acidic workup hydrolyzes the resulting boronate ester and also removes the acetal protecting group, yielding the final product, 3-formylphenylboronic acid.

The yield and purity of 3-formylphenylboronic acid are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants. Orthogonal experiments have been utilized to systematically study the influence of these factors on the synthesis of various alkyl-phenylboronic acids using the Grignard reagent method. researchgate.net

For the borylation of aryl Grignard reagents, a general and convenient protocol involves the direct insertion of magnesium in the presence of lithium chloride (LiCl) or through a Mg/Br exchange with iPrMgCl·LiCl. These methods can lead to excellent yields of arylboronic acids at 0°C. semanticscholar.org

| Parameter | Condition | Effect on Yield and Purity | Reference |

| Grignard Formation | Use of THF as solvent | Facilitates the formation of the Grignard reagent from aryl bromides. | clearsynth.com |

| Borylation Temperature | -78 °C to 0 °C | Lower temperatures are generally preferred to minimize side reactions and improve selectivity. | semanticscholar.org |

| Boron Electrophile | Trimethyl borate, Triisopropyl borate | The choice of borate ester can influence the reaction rate and yield. | chemicalbook.com |

| Workup | Acidic hydrolysis | Crucial for both the hydrolysis of the boronate ester and the deprotection of the acetal group. | pressbooks.pub |

Organolithium-Based Borylation for 3-Formylphenylboronic Acid Precursors

An alternative to the Grignard approach is the use of organolithium reagents. This method often provides a faster and more efficient route to arylboronic acids, particularly for substrates that are less reactive towards magnesium.

Lithium-halogen exchange is a powerful and widely used method for the preparation of organolithium compounds from organic halides. chemistrysteps.com In the context of 3-formylphenylboronic acid synthesis, this involves the reaction of a protected 3-halobenzaldehyde with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. chemicalbook.com

The exchange reaction is generally very fast, even at temperatures as low as -78 °C, and effectively replaces the halogen atom (usually bromine or iodine) with a lithium atom. The resulting aryllithium species, 3-(1,3-dioxolan-2-yl)phenyllithium, is a potent nucleophile. This intermediate is then quenched with a trialkyl borate, similar to the Grignard method, to form the boronate ester. Subsequent acidic workup affords 3-formylphenylboronic acid.

The rate of lithium-halogen exchange is influenced by the stability of the carbanion intermediate, with the trend being sp > sp2 > sp3. chemistrysteps.com The presence of chelating groups can also accelerate the reaction. chemistrysteps.com Optimization of reaction parameters such as solvent, temperature, and the choice of alkyllithium reagent is crucial for achieving high yields and purity. libretexts.org For instance, careful optimization of the lithium-halogen exchange of potassium bromoaryl trifluoroborates showed that the best yields were obtained when the introduction of the electrophile was delayed for up to an hour after the addition of n-BuLi at -78 °C. researchgate.net

| Parameter | Condition | Effect on Yield and Purity | Reference |

| Alkyllithium Reagent | n-Butyllithium (n-BuLi) | Commonly used for efficient lithium-halogen exchange. | chemicalbook.com |

| Temperature | -78 °C | Low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate. | chemicalbook.com |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Ethereal solvents are necessary to solvate the organolithium species. | chemicalbook.com |

| Reaction Time | Varies | The time between the formation of the aryllithium and the addition of the borate can impact the yield. | researchgate.net |

Subsequent Reaction with Borate Esters (e.g., Triisopropyl Borate)

A cornerstone in the synthesis of 3-formylphenylboronic acid is the borylation of an organometallic precursor derived from 3-bromobenzaldehyde. This is typically achieved by reacting the organometallic species with a trialkyl borate, such as triisopropyl borate or trimethyl borate. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic boron atom of the borate ester. This forms a boronate ester intermediate, which is subsequently hydrolyzed under acidic conditions to yield the final boronic acid.

The reaction is highly sensitive to temperature. Low temperatures, often around -78°C, are crucial, especially when using highly reactive organolithium reagents, to prevent side reactions such as the nucleophilic attack of the organometallic on the formyl group of another molecule. The choice of the borate ester can also influence the reaction, with triisopropyl borate often being favored.

A typical procedure involves the slow, dropwise addition of an n-butyllithium solution to a solution of the bromo-intermediate and triisopropyl borate in a dry solvent mixture like THF/toluene at very low temperatures. nih.gov This "in situ" trapping method, where the borate ester is present during the formation of the organometallic, is effective for aryl halides containing electron-withdrawing groups. nih.gov

Comparative Analysis of Organolithium vs. Grignard Routes

The two primary organometallic routes for synthesizing 3-formylphenylboronic acid involve the use of either an organolithium reagent or a Grignard reagent. The choice between these pathways is dictated by factors such as reactivity, functional group compatibility, and reaction conditions.

Organolithium Reagents:

Reactivity: Organolithium compounds are generally more reactive and more basic than their Grignard counterparts. pediaa.comreddit.comreddit.com This heightened reactivity is due to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond. pediaa.com

Reaction Conditions: Their high reactivity necessitates extremely low temperatures (e.g., -78°C) to achieve high purity and prevent side reactions, particularly with sensitive functional groups like the aldehyde in the target molecule. google.com

Advantages: The increased reactivity can be advantageous for less reactive aryl halides.

Disadvantages: The primary drawbacks are the need for cryogenic temperatures, which can be uneconomical on an industrial scale, and the higher cost of organolithium compounds. google.com Their strong basicity can also lead to undesired deprotonation reactions. reddit.com

Grignard Reagents:

Reactivity: Grignard reagents are less reactive and less basic than organolithium reagents. pediaa.comtutorchase.com

Reaction Conditions: The synthesis can often be performed at higher temperatures than the organolithium route, for instance, at 0°C or even the reflux temperature of THF during the Grignard formation step. google.comorganic-chemistry.org

Advantages: Milder reaction conditions and lower cost make the Grignard route more suitable for large-scale industrial preparations. google.com

Disadvantages: The lower reactivity may result in incomplete reactions with certain substrates.

| Feature | Organolithium Route | Grignard Route |

|---|---|---|

| Reactivity | Higher, more basic pediaa.comreddit.com | Lower, less basic tutorchase.com |

| C-Metal Bond Polarity | More polar (more ionic) | Less polar (more covalent) |

| Typical Temperature | Very low (e.g., -78°C) google.com | Moderate (e.g., 0°C to reflux) google.comorganic-chemistry.org |

| Functional Group Tolerance | Less tolerant due to high reactivity/basicity | More tolerant of acidic protons and some electrophiles |

| Industrial Scalability | Less economical due to cryogenic conditions google.com | More economical and practical google.com |

| Side Reactions | Higher risk of attack on electrophilic groups (like aldehydes) and deprotonation reddit.com | Lower risk of side reactions |

Emerging and Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced novel methods that offer improvements in efficiency, safety, scalability, and environmental impact over traditional approaches.

Synthesis via Potassium Organotrifluoroborate Precursors

Potassium organotrifluoroborates have emerged as highly valuable and versatile surrogates for boronic acids. orgsyn.org These salts are typically crystalline solids that exhibit enhanced stability to air and moisture, making them easy to handle and store indefinitely. orgsyn.orgpitt.edu

The synthesis of 3-formylphenylboronic acid can be achieved via its corresponding potassium trifluoroborate salt. The general process involves preparing the boronic acid through a conventional method and then converting it to the trifluoroborate salt by reacting it with potassium hydrogen fluoride (KHF₂). orgsyn.orgorganic-chemistry.org This conversion often facilitates purification, as the salts can be easily recrystallized. pitt.edu The organotrifluoroborate group can act as a protecting group for the boronic acid, allowing other chemical transformations to be performed on the molecule. orgsyn.org The desired 3-formylphenylboronic acid can then be regenerated by hydrolysis of the trifluoroborate salt, for instance, by using montmorillonite K10 clay in water or by oxidative cleavage. organic-chemistry.org

Mechanochemical Synthesis Approaches for Boronic Acid Derivatives

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, presents a green and efficient alternative to traditional solvent-based synthesis. rsc.org These methods are often performed in the absence of bulk solvents or with minimal liquid assistance, reducing waste and simplifying workup procedures. nih.govresearchgate.net

While direct mechanochemical synthesis of 3-formylphenylboronic acid is not widely documented, the approach has been successfully applied to other aryl boronic acids and their derivatives. For example, palladium-catalyzed oxidative homocoupling reactions of aryl boronic acids have been achieved using solvent-free ball-milling. rsc.org This demonstrates the potential of mechanochemistry for reactions involving boronic acid derivatives. The technique has been shown to be effective for generating aryl radicals and enabling multicomponent coupling reactions under mild, catalyst-free, and solvent-less conditions, paving the way for more sustainable synthetic protocols. nih.govresearchgate.net

Continuous Flow Systems for Scalable 3-Formylphenylboronic Acid Production

Continuous flow chemistry has revolutionized the synthesis of fine chemicals by offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. For reactions involving highly reactive intermediates like organolithiums, flow systems are particularly advantageous.

A simple continuous flow setup can be used for the multigram-scale synthesis of boronic acids. organic-chemistry.org This process typically involves a halogen-lithium exchange followed by an electrophilic quench with a borate ester. The entire reaction sequence can be completed in seconds with a high throughput. organic-chemistry.orgorganic-chemistry.org The system uses standard tubing and T-pieces to mix reagents under precise temperature control, mitigating the risks associated with exothermic reactions and unstable intermediates. organic-chemistry.org This technology allows for the rapid and efficient production of boronic acids, making it an attractive method for industrial-scale synthesis of compounds like 3-formylphenylboronic acid. organic-chemistry.org

| Methodology | Key Principle | Advantages | Potential Application to 3-Formylphenylboronic Acid |

|---|---|---|---|

| Potassium Organotrifluoroborates | Use of stable, solid K-trifluoroborate salts as precursors. orgsyn.org | Air and moisture stable, easy to handle/purify, acts as a protecting group. orgsyn.orgpitt.edu | Facilitates purification and allows for multi-step synthesis where the boronic acid moiety needs to be preserved. |

| Mechanochemical Synthesis | Use of mechanical force (ball milling) to drive reactions. rsc.org | Solvent-free or reduced solvent, high efficiency, green chemistry. nih.govresearchgate.net | A potential sustainable route for the synthesis or derivatization of the target compound. |

| Continuous Flow Systems | Reagents are continuously mixed and reacted in a flowing stream. | Excellent process control, enhanced safety, high throughput, easy scalability. organic-chemistry.org | Ideal for large-scale, safe production using highly reactive organolithium intermediates. organic-chemistry.org |

| Solid-Phase Synthesis | Immobilization of the boronic acid on a solid resin support. acs.org | Simplified purification, potential for automated synthesis and library generation. acs.org | Useful for creating derivatives of 3-formylphenylboronic acid in a high-throughput manner. |

Solid-Phase Synthesis Techniques Applicable to Arylboronic Acids

Solid-phase synthesis offers a powerful platform for the preparation and derivatization of molecules by anchoring them to a solid support, which greatly simplifies purification by allowing excess reagents and byproducts to be washed away.

A general solid-phase approach has been developed for the immobilization and derivatization of functionalized arylboronic acids. acs.org This method often uses a diethanolamine-functionalized polystyrene resin, which reacts with the boronic acid to form a stable bicyclic boronate ester. acs.org The immobilized 3-formylphenylboronic acid could then be subjected to various chemical transformations on its formyl group. Subsequent cleavage from the resin would release the derivatized boronic acid in a pure form. This technique is particularly valuable for the combinatorial synthesis of libraries of compounds based on the 3-formylphenylboronic acid scaffold. acs.org

Chemical Reactivity and Transformation Mechanisms of 3 Formylphenylboronic Acid

Carbon-Carbon Bond Forming Reactions Involving the Boronic Acid Moiety

3-Formylphenylboronic acid, also known as 3-formylphenyl dihydrogen borate (B1201080), is a bifunctional organic compound that serves as a valuable building block in the synthesis of more complex molecules. sigmaaldrich.comwikipedia.org Its utility stems from the presence of both a reactive aldehyde group and a boronic acid moiety, allowing for a variety of chemical transformations. This article will focus on the carbon-carbon bond forming reactions involving the boronic acid group, a cornerstone of modern organic synthesis. vanderbilt.edualevelchemistry.co.ukresearchgate.netwikipedia.org

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. musechem.comfishersci.co.uk It typically involves the reaction of an organoboron compound, such as 3-formylphenylboronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is instrumental in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org

Mechanistic Investigations of the Catalytic Cycle (e.g., Transmetallation, Reductive Elimination)

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetallation, and reductive elimination. musechem.comlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org

Transmetallation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the organoboron compound. libretexts.orgwikipedia.org The exact role of the base has been a subject of investigation, but it is believed to facilitate the formation of a more nucleophilic borate species, which then reacts with the palladium complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org This step typically proceeds with retention of stereochemistry. libretexts.org

Ligand Effects on Reactivity and Selectivity in Cross-Coupling

The choice of ligand attached to the palladium catalyst plays a critical role in the outcome of the Suzuki-Miyaura reaction, influencing both reactivity and selectivity. organic-chemistry.orgnih.gov Electron-rich and bulky ligands are known to enhance the catalytic activity. libretexts.org

For instance, in couplings involving Z-alkenyl halides, the ligand can dictate the extent of Z-to-E isomerization. The use of specific phosphine (B1218219) ligands, such as Pd(P(o-Tol)3)2, has been shown to minimize this isomerization and lead to high yields of the desired stereoisomer. organic-chemistry.org Different phosphine ligands, like PPh3 and those developed by Buchwald, have been designed to tune the reactivity for various substrates, including less reactive ones. libretexts.org The stereochemical outcome of the reaction is highly sensitive to the ligand, with some catalysts leading to retention of configuration and others causing inversion. nih.gov

In some cases, the substituents on the boronic acid itself can act as a directing group, influencing the regioselectivity of the reaction. For example, an ortho-methoxy group on a phenylboronic acid can chelate to the palladium center, affecting the atropisomeric distribution of the product. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net

Solvent and pH Effects on Protodeboronation Risk and Reaction Efficiency

The choice of solvent and the pH of the reaction medium can significantly impact the efficiency of the Suzuki-Miyaura coupling and the stability of the boronic acid starting material. wikipedia.org A common side reaction is protodeboronation, the cleavage of the carbon-boron bond, which can be influenced by pH. nih.gov

The Suzuki reaction can be performed in a variety of solvents, including organic solvents like toluene, THF, and DMF, as well as in aqueous or biphasic systems. wikipedia.org The use of water as a solvent is advantageous for its low cost, safety, and ability to dissolve a wide range of bases and water-soluble substrates. fishersci.co.uk

The rate of protodeboronation is pH-dependent and varies for different boronic acids. nih.gov For some heteroaromatic boronic acids, this side reaction can be significant, while others are more stable. nih.gov The pH can also influence the catalytic cycle itself. The base not only activates the boronic acid for transmetallation but can also be involved in the formation of the active palladium complex and accelerate the reductive elimination step. wikipedia.org Careful control of pH is therefore essential to maximize the yield of the desired cross-coupling product and minimize unwanted side reactions.

Other Metal-Catalyzed Cross-Coupling Methodologies

While palladium catalysis dominates the landscape of cross-coupling reactions with boronic acids, other metals have also been employed to achieve unique transformations.

Copper-Mediated Fluoroalkylation Reactions

Copper-mediated reactions have emerged as a valuable tool for the fluoroalkylation of arylboronic acids. In these reactions, the boronic acid group can be replaced by a fluoroalkyl group. For instance, the reaction of 4-formylphenylboronic acid with perfluoroalkyl iodides in the presence of a copper catalyst can introduce a perfluoroalkyl chain under mild conditions. wikipedia.org

The mechanism of these copper-catalyzed reactions is distinct from the palladium-catalyzed Suzuki coupling and often involves a Cu(I)/Cu(III) catalytic cycle. nih.gov The oxidative addition of an aryl halide to a Cu(I)-fluoroalkyl complex can be a challenging step, particularly with less reactive aryl bromides and chlorides. nih.gov However, the presence of a directing group on the aryl halide, such as a pyridine (B92270) or oxazoline, can significantly accelerate this step and enable the fluoroalkylation of these more abundant starting materials. nih.gov

Research has shown that well-defined copper-fluoroalkyl complexes can be synthesized and their reactivity studied. nih.gov The choice of ligand on the copper center is also crucial for the success of these reactions. nih.gov

Reactivity of the Formyl Group in 3-Formylphenylboronic Acid

The aldehyde functionality in 3-formylphenylboronic acid is a key center for chemical reactions, enabling the construction of new carbon-nitrogen and carbon-carbon bonds.

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a classic condensation reaction. In the context of 3-formylphenylboronic acid, this reaction is a cornerstone of dynamic covalent chemistry (DCC). rsc.org DCC utilizes reversible reactions to assemble complex molecular architectures under thermodynamic control, allowing for "error-checking" and the formation of the most stable products. rsc.org

The formation of an imine from an amine and an aldehyde is a reversible process, particularly in aqueous environments. rsc.orgchemrxiv.org The presence of a boronic acid group, especially in the ortho position, can significantly influence the stability and formation rate of the imine. While 3-formylphenylboronic acid has a meta-relationship between its functional groups, the principles of DCC are still highly applicable. The dynamic nature of the imine bond in derivatives of formylphenylboronic acids has been harnessed to create dynamic materials like self-healing hydrogels. researchgate.net For instance, hydrogels can be formed by mixing chitosan (B1678972), alginate, and formylphenylboronic acid, where the dynamic imine and boronic ester bonds allow the material to transition between a solution (sol) and a gel state, providing excellent injectability for biomedical applications. researchgate.net

The equilibrium of imine formation can be tuned by factors such as pH and the electronic nature of the substituents on the aromatic ring. chemrxiv.org This tunable reactivity makes formylphenylboronic acids valuable components in the construction of complex, responsive systems.

Table 1: Applications of Imine Formation from Formylphenylboronic Acids in Dynamic Covalent Chemistry

| Application | Description | Key Bond(s) | Reference |

|---|---|---|---|

| Self-Healing Hydrogels | Injectable hydrogels formed by mixing polymers like chitosan and alginate with formylphenylboronic acid. The reversible nature of the bonds allows for flow under shear and reformation at rest. | Imine, Boronate Ester | researchgate.net |

| Dynamic Covalent Systems | The combination of a formylphenylboronic acid-containing polymer with polymers bearing diols or nitrogen nucleophiles leads to hydrogels with viscoelastic properties. | Imine, Boronate Ester | csic.es |

The aldehyde group of 3-formylphenylboronic acid is susceptible to a variety of chemical transformations common to aromatic aldehydes, allowing for selective modification. The presence of the boronic acid group can influence the reactivity of the aldehyde, although its meta-position means electronic effects are less pronounced than in the ortho- or para-isomers.

Standard aldehyde derivatizations include:

Oxidation: The formyl group can be oxidized to a carboxylic acid group, yielding 3-carboxyphenylboronic acid. This transformation is typically achieved using mild oxidizing agents.

Reduction: The formyl group can be reduced to a hydroxymethyl (alcohol) group using reducing agents like sodium borohydride.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the formyl group into an alkene, providing a route to stilbene (B7821643) derivatives.

Other Condensations: The aldehyde can participate in Knoevenagel or aldol-type condensations with active methylene (B1212753) compounds.

A notable reaction involving arylboronic acids is the Rieche formylation, which typically introduces a formyl group onto an aromatic ring. Studies on methoxyphenyl boronic acids have shown that the reaction conditions, particularly the choice of Lewis acid, can direct the regioselectivity of the formylation. uniroma1.it While this reaction adds a formyl group rather than modifying an existing one, it underscores the electronic influence of substituents on the reactivity of the aromatic ring.

Intramolecular and Intermolecular Interactions of the Boronic Acid Group

The boronic acid group, -B(OH)₂, is an electron-deficient moiety that serves as a versatile handle for forming reversible covalent bonds and participating in coordination chemistry. evitachem.comcdc.gov

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars, polysaccharides, and catechols. researchgate.netwikipedia.org This reaction yields cyclic boronate esters. The formation and hydrolysis of these esters are highly dependent on pH, with the equilibrium typically favoring the ester form at higher pH values where the boronic acid is in its tetrahedral boronate form. wikipedia.orgnih.gov

This reversible interaction is the basis for many applications in sensing and materials science:

Saccharide Sensing: The binding of a saccharide to a boronic acid can be coupled to a signaling mechanism, such as a change in fluorescence, for detection purposes. nih.govchemicalbook.com

Self-Healing Materials: As mentioned, the dynamic nature of boronate ester bonds is exploited in the design of self-healing hydrogels and other smart materials. researchgate.net When a polymer is functionalized with boronic acids and another with diols, they can crosslink to form a dynamic network. csic.es

Biomimicry: Boronic acids that bind to sugars are sometimes referred to as "borono-lectins," synthetic mimics of lectin proteins that recognize specific carbohydrate structures. researchgate.net

The interaction is highly specific to diol-containing molecules, making it a powerful tool for molecular recognition in aqueous environments.

Table 2: Mechanism of Boronate Ester Formation

| Step | Description | Key Species |

|---|---|---|

| 1. Lewis Acid-Base Interaction | The sp² hybridized, trigonal planar boronic acid acts as a Lewis acid and accepts a hydroxide (B78521) ion to form a more nucleophilic sp³ hybridized, tetrahedral boronate ion. This step is pH-dependent. | R-B(OH)₂, B(OH)₄⁻ |

| 2. Esterification | The tetrahedral boronate ion reacts with a vicinal diol in a two-step condensation reaction, displacing water molecules to form a stable five- or six-membered cyclic boronate ester. | Diol, Cyclic Boronate Ester |

The boron atom in a boronic acid possesses a vacant p-orbital, making it electron-deficient and a classic Lewis acid—an electron pair acceptor. daneshyari.comlibretexts.org This Lewis acidity is fundamental to its reactivity. The strength of the Lewis acidity can be modulated by the electronic properties of the substituent on the phenyl ring. daneshyari.com The formyl group, being electron-withdrawing, increases the Lewis acidity of the boron center in 3-formylphenylboronic acid compared to unsubstituted phenylboronic acid.

This acidity allows the boron atom to coordinate with Lewis bases (electron pair donors) such as amines, hydroxides, and fluorides. daneshyari.comlibretexts.org The formation of a tetrahedral boronate species upon reaction with hydroxide is a prime example of this Lewis acid-base chemistry and is a prerequisite for efficient boronate ester formation with diols at neutral or basic pH. wikipedia.orgnih.gov

The coordination chemistry of the boron center is not limited to simple anions. In certain contexts, intramolecular coordination can occur. For example, in ortho-substituted formylphenylboronic acids, an intramolecular dative bond between the formyl oxygen or imine nitrogen and the boron atom can lead to stabilized cyclic structures like iminoboronates. chemrxiv.orgmarquette.edu While less likely in the meta-isomer due to the greater distance, the fundamental Lewis acidity of the boron center remains a key driver of its chemical interactions.

Computational and Theoretical Investigations of 3 Formylphenylboronic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of phenylboronic acid derivatives. researchgate.netlodz.pl Calculations are often performed using functionals like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and basis sets such as 6-311++G(d,p) to ensure a high level of accuracy. researchgate.netijcce.ac.ir

Theoretical optimization of the molecular geometry of 3-formylphenylboronic acid aims to find the lowest energy arrangement of its atoms. Studies on the crystal structure have shown that the molecule is generally planar. nih.gov The formyl group (CHO) and the phenyl ring are found to be essentially coplanar, a conformation that maximizes π-system conjugation. researchgate.netnih.gov The boronic acid group [-B(OH)₂], however, may show some twisting relative to the phenyl ring. researchgate.net

DFT calculations corroborate these experimental findings, predicting a planar structure for the C₇H₇BO₃ molecule. nih.gov The bond lengths and angles are found to be typical for this class of compounds. researchgate.netnih.gov Conformational analysis typically identifies the most stable conformers. For 3-formylphenylboronic acid, the stability is influenced by the orientation of the hydroxyl groups of the boronic acid moiety and their potential for intramolecular interactions.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) Note: The following data is illustrative, based on typical values from DFT calculations on similar phenylboronic acids.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | B-O | 1.37 Å |

| C-B | 1.55 Å | |

| C=O (formyl) | 1.22 Å | |

| Bond Angle | O-B-O | 118° |

| C-C-B | 121° | |

| Dihedral Angle | C-C-B-O | ~180° (anti) or ~0° (syn) |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For 3-formylphenylboronic acid, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is centered on the electron-withdrawing formyl group and the boronic acid moiety. The analysis of electronic transitions shows that the lowest energy transition (S₀→S₁) primarily involves the promotion of an electron from the HOMO to the LUMO. lodz.pl A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Table 2: Frontier Molecular Orbital (FMO) Properties (Illustrative) Note: These values are representative for phenylboronic acid derivatives based on DFT calculations.

| Property | Value (eV) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized, chemically intuitive picture of Lewis-like bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the quantitative investigation of charge transfer and hyperconjugative interactions within the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. For 3-formylphenylboronic acid, the most negative regions are located around the oxygen atoms of both the formyl group and the boronic acid group, due to their high electronegativity.

Positive Regions (Blue/Green): These areas are electron-deficient and are prone to nucleophilic attack. researchgate.net The hydrogen atoms of the boronic acid's hydroxyl groups represent the most positive regions, making them likely sites for hydrogen bonding and interaction with nucleophiles.

The MEP map provides a clear rationale for the molecule's intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. A study specifically focused on 3-formylphenylboronic acid utilized DFT calculations and normal coordinate analysis to simulate its vibrational spectra. researchgate.net

While calculations are typically performed for an isolated molecule in the gas phase, experimental spectra are often recorded on solid samples. This difference can lead to discrepancies between calculated and observed vibrational wavenumbers, particularly for modes involved in intermolecular interactions like O-H stretching. researchgate.net To improve the correlation, a scaled quantum mechanical (SQM) force field procedure is often applied, where calculated wavenumbers are scaled using a set of transferable factors. researchgate.net

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) Note: This table is based on findings from vibrational studies of 3-formylphenylboronic acid. researchgate.net

| Vibrational Mode | Functional Group | Experimental (FTIR/Raman) | Calculated (DFT) |

| O-H Stretch | Boronic Acid | ~3300 - 3200 | Often higher, sensitive to basis set |

| C-H Stretch | Aromatic | ~3070 | ~3080 |

| C=O Stretch | Formyl | ~1690 | ~1700 |

| C-C Stretch | Aromatic Ring | ~1600, 1450 | ~1610, 1460 |

| B-O Stretch | Boronic Acid | ~1350 | ~1360 |

Mechanistic Elucidation through Computational Reaction Pathways

Beyond static molecular properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. 3-Formylphenylboronic acid is a valuable reagent in organic synthesis, notably in palladium-catalyzed Suzuki coupling reactions. sigmaaldrich.com

DFT calculations can be used to map the entire potential energy surface of a reaction involving this compound. This involves:

Optimizing Geometries: Calculating the structures of reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of each species along the reaction coordinate.

Identifying Transition States: Locating the highest energy point (the saddle point) on the reaction pathway between a reactant and a product. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By modeling the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in a Suzuki coupling, computational studies can provide a detailed, step-by-step understanding of the reaction mechanism, rationalize product selectivity, and guide the design of more efficient catalytic systems.

Identification and Characterization of Transition States

The elucidation of reaction mechanisms hinges on the identification and characterization of transition states—the highest energy structures along a reaction coordinate. For reactions involving arylboronic acids, such as the Suzuki-Miyaura cross-coupling or protodeboronation, computational methods like Density Functional Theory (DFT) are instrumental in mapping out the reaction pathway.

Research on the decomposition of arylboronic acids has shown that transition states can be significantly influenced by factors such as pH, solvent, and the electronic nature of substituents. In the case of protodeboronation (the cleavage of the C-B bond and replacement with a C-H bond), DFT calculations have identified key interactions that stabilize the transition state. For instance, in related heteroarylboronic acids, hydrogen bonding from solvent molecules or adjacent functional groups has been shown to assist in the departure of the B(OH)3 group. nih.gov For 3-formylphenylboronic acid, computational models would predict a transition state for protodeboronation involving the coordinated attack of a proton source on the ipso-carbon and the departure of the boronic acid moiety, often facilitated by water molecules acting as proton relays.

Similarly, in the initial steps of boronate ester formation, the transition state involves the approach of a diol to the boron center. Computational studies on related systems have characterized this as a process where the boron atom's geometry changes from trigonal planar to tetrahedral. nih.gov The transition state's energy, and thus the reaction rate, is influenced by the electronic properties of the formyl group and the specific nature of the interacting diol.

Calculation of Activation Energies and Reaction Energetics

A critical outcome of computational studies is the ability to calculate activation energies (often expressed as the Gibbs free energy of activation, ΔG‡), which determine the rate of a chemical reaction. These calculations provide quantitative insight into reaction feasibility and mechanism. The activation energy is the energy difference between the reactants and the transition state. libretexts.org

Computational models, such as those employing the M06-2X functional, are used to calculate the potential energies of reactants, transition states, and products. mdpi.com The Eyring equation relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡), where ΔH‡ is the enthalpy of activation and ΔS‡ is the entropy of activation. libretexts.org

For arylboronic acids, calculated activation energies for processes like protodeboronation can vary significantly depending on the substituents on the phenyl ring. Electron-withdrawing groups, like the formyl group in 3-formylphenylboronic acid, can influence the charge distribution and stability of the transition state, thereby altering the activation barrier. Kinetic studies on related systems have demonstrated that reactions can proceed through different pathways depending on the pH, with each pathway having a distinct activation energy. nih.gov

Table 1: Illustrative Energetic Parameters from Computational Studies of Boronic Acid Reactions

| Parameter | Description | Typical Computational Method | Significance |

| ΔG‡ (Activation Free Energy) | The free energy barrier that must be overcome for a reaction to occur. | DFT (e.g., B3LYP, M06-2X) | Determines the reaction rate; lower values indicate a faster reaction. |

| ΔH‡ (Activation Enthalpy) | The enthalpy difference between the transition state and the reactants. libretexts.org | DFT Frequency Calculation | Represents the potential energy barrier, excluding entropic effects. |

| ΔE_reaction (Reaction Energy) | The internal energy difference between products and reactants. | DFT Geometry Optimization | Indicates whether a reaction is exothermic (negative value) or endothermic (positive value). |

| Solvation Free Energy | The energy change associated with transferring a molecule from the gas phase to a solvent. | PCM, SMD models | Crucial for accurately modeling reaction energetics in solution. |

This table presents typical parameters calculated in computational studies of boronic acid reactivity. Specific values are highly dependent on the molecule, reaction, and computational model used.

Molecular Modeling of Intermolecular Interactions

Molecular modeling is essential for visualizing and quantifying the non-covalent forces that govern the structure, recognition, and self-assembly of molecules. For 3-formylphenylboronic acid, these interactions dictate its crystal packing, solubility, and its function as a building block in supramolecular chemistry.

Computational Studies of Boronate Ester Formation and Recognition

The formation of a reversible covalent bond between a boronic acid and a diol to form a boronate ester is a cornerstone of its application in sensors and materials. Computational modeling provides deep insights into this process. The reaction involves a change in the boron atom's hybridization from sp2 in the neutral boronic acid to sp3 in the resulting boronate ester. acs.orgnih.gov

Computational studies have explored the energetics of this transformation in detail. Key findings from modeling related phenylboronic acid systems include:

Solvent's Role: In protic solvents, a solvent molecule can coordinate to the boron atom, forming a "solvent-inserted" species. Computational results indicate that these solvent-inserted species can be lower in energy than other intermediates and are often the dominant species in solution for both the boronic acid and the resulting boronate ester. nih.gov

Mechanism of Esterification: Models suggest that the reaction proceeds via the neutral, trigonal form of the boronic acid rather than the anionic, tetrahedral boronate. acs.orgnih.gov The mechanism often involves general acid and general base catalysis, where solvent or buffer molecules facilitate proton transfer. nih.gov

Table 2: Key Species in Computational Models of Boronate Ester Formation

| Species | Boron Hybridization | Description | Role in Reaction |

| Trigonal Boronic Acid | sp2 | The neutral, planar form of the boronic acid. acs.org | Primary reacting species with the diol. |

| Tetrahedral Boronate | sp3 | The anionic form, resulting from the addition of OH-. nih.gov | Generally less reactive towards diols. |

| Solvent-Inserted Species | sp3 | A tetrahedral species formed by coordination of a solvent molecule (e.g., water). nih.gov | Often the most stable form in protic solvents. |

| Tetrahedral Intermediate | sp3 | The transient species formed upon nucleophilic attack of the diol on the boron atom. | The key intermediate in the esterification pathway. |

| Boronate Ester | sp2 / sp3 | The final product, which can exist in equilibrium between a neutral trigonal form and a more stable anionic tetrahedral form. acs.org | The complex formed between the boronic acid and the diol. |

This table summarizes the main chemical species and their characteristics as identified through computational studies of boronate ester formation.

Advanced Applications and Research Directions of 3 Formylphenylboronic Acid in Organic Chemistry

Role as a Versatile Synthetic Building Block

3-Formylphenylboronic acid, a bifunctional molecule featuring both a nucleophilic aldehyde group and a Lewis acidic boronic acid moiety, serves as a highly adaptable building block in modern organic synthesis. Its unique structure allows for participation in a diverse array of chemical transformations, enabling the construction of complex molecular architectures that are otherwise challenging to access. The strategic placement of the formyl and boronic acid groups at the 1 and 3 positions of the benzene (B151609) ring facilitates its use in sequential or one-pot reactions to generate intricate scaffolds.

Synthesis of Complex Polycyclic Aromatic Compounds

The construction of complex polycyclic aromatic compounds (PACs) and functionalized biaryls frequently relies on carbon-carbon bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a cornerstone methodology. 3-Formylphenylboronic acid is a key reactant in this process, where the boronic acid group couples with an aryl halide or triflate in the presence of a palladium catalyst. This reaction forges a new aryl-aryl bond, incorporating the formyl-substituted phenyl ring into a larger polycyclic system.

However, the presence of the electron-withdrawing formyl group can present challenges, sometimes leading to lower reaction yields. To circumvent this, chemists may opt to use more robust derivatives, such as the corresponding aryltrifluoroborates or boronate esters (e.g., pinacol (B44631) esters), which can exhibit enhanced stability and reactivity under anhydrous coupling conditions.

A significant application of this methodology is in Suzuki polycondensation (SPC), where bifunctional monomers are polymerized to create conjugated aromatic polymers. researchgate.netresearchgate.net By reacting a dihaloaromatic compound with an aryldiboronic acid, or vice-versa, researchers can synthesize high-molecular-weight polymers like poly(p-phenylenes). While 3-formylphenylboronic acid itself is a monofunctional boronic acid, its derivatives or related bifunctional analogs are integral to creating complex, hyperbranched aromatic polymers with tailored electronic and photoluminescent properties. rsc.orgx-mol.com

Precursor for Novel Boron-Containing Heterocycles

The dual reactivity of 3-formylphenylboronic acid makes it an exceptional precursor for the synthesis of a variety of boron-containing heterocycles. These compounds are of significant interest due to their unique electronic properties and potential applications in medicinal chemistry and materials science. The general strategy involves a condensation reaction where the boronic acid and the formyl group react with a bifunctional reagent to form a new heterocyclic ring.

Bis(benzoxaboroles): These structures can be synthesized through the reaction of a formylphenylboronic acid with a diamine. For instance, research has shown that 2-formylphenylboronic acid reacts with piperazine (B1678402) to form a piperazine bis(benzoxaborole) in high yield. This condensation reaction involves the formation of an imine or aminal from the aldehyde and the amine, followed by an intramolecular cyclization involving the boronic acid to create the stable benzoxaborole ring system.

Oxazaborolidines: These five-membered heterocycles are typically formed from the reaction of a boronic acid with a chiral amino alcohol. A general route involves reacting 3-formylphenylboronic acid with a suitable amino alcohol, such as (R)-diphenylprolinol. The boronic acid condenses with the alcohol and amine functionalities to create the B-O and B-N bonds of the oxazaborolidine ring, a scaffold often employed in asymmetric catalysis.

Benzodiazaborines: The synthesis of benzodiazaborines can be achieved by the condensation of an ortho-formylphenylboronic acid with reagents containing two adjacent nitrogen nucleophiles, like hydrazine (B178648) or its derivatives. A notable example is the reaction with thiosemicarbazide, which yields a potent antifungal benzodiazaborine derivative. The reaction proceeds via condensation to form a thiosemicarbazone, which then undergoes cyclization with the boronic acid to furnish the final heterocyclic product.

| Precursor Reactant 1 | Precursor Reactant 2 | Heterocycle Class | Key Reaction Type |

| 2-Formylphenylboronic acid | Piperazine | Bis(benzoxaborole) | Condensation / Cyclization |

| Phenylboronic Acid | (R)-Diphenylprolinol | Oxazaborolidine | Condensation / Cyclization |

| o-Formylphenylboronic acid | Thiosemicarbazide | Benzodiazaborine | Condensation / Cyclization |

Functionalization and Incorporation into Material Architectures

The distinct functionalities of 3-formylphenylboronic acid make it a valuable component for engineering advanced materials. Its ability to form robust covalent bonds through both its boronic acid and aldehyde moieties allows for its incorporation as a structural linker or functionalizing agent in various material architectures, from crystalline frameworks to soft matter.

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. 3-Formylphenylboronic acid is an ideal building block, or "linker," for constructing these materials.

The boronic acid group can undergo a self-condensation reaction with other boronic acid molecules to form stable, planar six-membered boroxine (B1236090) rings (B₃O₃), or it can co-condense with polyol linkers (like catechols) to form boronate esters. Simultaneously, the formyl group can react with amine linkers to form robust imine bonds. This orthogonal reactivity allows for the precise design of 2D or 3D frameworks. By combining 3-formylphenylboronic acid with complementary multi-amine or multi-diol linkers, researchers can create highly ordered porous materials with tunable pore sizes and chemical functionalities within the pores.

Application in Polymer and Macromolecular Chemistry

Beyond rigid COFs, 3-formylphenylboronic acid is used to synthesize and functionalize a range of polymers and macromolecules. Its incorporation can impart specific recognition capabilities or responsiveness to the resulting material.

A key strategy involves the reductive amination of the formyl group with amine-terminated polymers. For example, formylphenylboronic acids have been grafted onto Jeffamine®, a polyetheramine, to create boronic acid-functionalized polymers. These materials can then be used to form dynamic hydrogels through the reversible formation of boronate esters with diol-containing polymers like poly(vinyl alcohol) (PVA).

Furthermore, polymers and nanoparticles functionalized with phenylboronic acid moieties are extensively researched for biomedical applications. They can form reversible covalent bonds with the cis-diol groups present in carbohydrates, glycoproteins, and certain therapeutic agents. This interaction is the basis for developing glucose-responsive systems for insulin (B600854) delivery and for the specific recognition and capture of glycoproteins from complex biological samples.

| Material Type | Role of 3-FPBA | Linkage Type(s) | Key Property/Application |

| Covalent Organic Framework (COF) | Linker | Boroxine / Boronate Ester / Imine | Permanent Porosity, Catalysis |

| Functionalized Hydrogel | Cross-linker | Boronate Ester | Glucose-Responsive Material |

| Polymer Nanoparticles | Functional Group | Amide / Amine | Glycoprotein Recognition |

Development of Catalysts and Ligands

The inherent Lewis acidity of the boron atom in 3-formylphenylboronic acid allows it to function as a mild, metal-free organocatalyst for various organic transformations. Boronic acids are known to activate carbonyl compounds and alcohols, facilitating reactions such as condensations, acylations, and reductions. The catalytic cycle typically involves the reversible formation of a covalent bond between the boron center and an oxygen or nitrogen nucleophile in the substrate, activating it for subsequent reaction.

The presence of the formyl group alongside the boronic acid opens the door for bifunctional catalysis or for its use as a versatile ligand in metal-catalyzed processes. As a ligand, the formyl group's oxygen atom can coordinate to a metal center, while the boronic acid moiety can either engage in secondary interactions to stabilize a transition state or be modified to tune the ligand's electronic properties. For instance, a metal complex bearing a 3-formylphenylboronate ligand could position a substrate through interaction with the boronic acid while the metal center performs a catalytic transformation. While specific, well-documented examples of 3-formylphenylboronic acid itself as a bifunctional catalyst or ligand are emerging, its structural motifs are found in more complex catalytic systems, indicating a strong potential for future development in this area. A notable related application is its use as a reagent to study the fluoride-selective chemosignaling behavior of certain dyes, highlighting its utility in designing responsive chemical systems. sigmaaldrich.com

Ligand Design for Asymmetric Catalysis (e.g., Metal-Organic Frameworks)

The development of effective chiral ligands is a cornerstone of asymmetric catalysis, aiming to achieve high enantioselectivity in chemical transformations. 3-Formylphenylboronic acid serves as a strategic precursor in ligand synthesis. The aldehyde group provides a convenient handle for post-synthetic modification, allowing for the introduction of chiral auxiliaries or other functional moieties through reactions like condensation with chiral amines to form Schiff bases. These modified ligands can then be coordinated to transition metals to generate catalysts for a range of asymmetric reactions.

Furthermore, 3-formylphenylboronic acid and its derivatives are employed in the construction of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional groups into the organic linkers can imbue the MOF with catalytic activity. The aldehyde group of 3-formylphenylboronic acid can be utilized for post-synthetic modification within the MOF structure, or the boronic acid itself can participate in the framework's formation or act as a functional site. researchgate.net For instance, monofunctional arylboronic acids have been used to functionalize the pores of 3D covalent organic frameworks (COFs), a related class of porous polymers, which can improve the order and porosity of the resulting materials. researchgate.net The resulting functionalized frameworks can act as heterogeneous catalysts, offering advantages such as easy separation and recyclability. nih.govresearchgate.net For example, palladium nanoparticles have been supported on amino-functionalized MOFs and used in Suzuki-Miyaura cross-coupling reactions with phenylboronic acid, achieving high yields. nih.gov

The design of these ligands and catalytic frameworks often relies on a combination of mechanistic understanding and computational modeling to predict and rationalize stereochemical outcomes. researchgate.netnih.gov The ability to systematically modify the ligand structure, starting from a versatile building block like 3-formylphenylboronic acid, is crucial for optimizing catalyst performance in terms of both activity and selectivity. researchgate.net

Organocatalytic Applications Utilizing the Lewis Acidity of Boronic Acids

Boronic acids are known to function as Lewis acids, capable of accepting a pair of electrons. wikipedia.org This property is central to many of their applications, including organocatalysis. The boron atom in a boronic acid is electron-deficient and can interact with Lewis basic substrates, thereby activating them towards subsequent chemical reactions. While boronic acids are widely used as reagents in transition metal-catalyzed reactions like the Suzuki coupling, their potential as standalone organocatalysts is an area of growing interest. wikipedia.orgsigmaaldrich.com

The Lewis acidity of the boronic acid group in 3-formylphenylboronic acid can be harnessed to catalyze a variety of organic transformations. For example, boronic acids can catalyze condensation reactions, such as the formation of imines or enamines, by activating the carbonyl group of the aldehyde. The acidity of the boronic acid, and thus its catalytic activity, can be tuned by the electronic nature of the substituents on the phenyl ring. The presence of the formyl group at the meta-position will have an electronic influence on the Lewis acidity of the boronic acid moiety. This inherent Lewis acidity is also a key feature in the mechanism of boronic acid-based sensors. wikipedia.org

Mechanistic Studies in Biosensing and Molecular Recognition

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a key feature that has been extensively exploited in the design of sensors for saccharides and other biologically relevant molecules. wikipedia.org

Design and Mechanism of Fluorescent Sensors for Saccharides

3-Formylphenylboronic acid is a valuable component in the construction of fluorescent sensors for saccharides. rsc.org The fundamental principle behind these sensors is the reversible formation of a cyclic boronate ester between the boronic acid group and the cis-diol units present in many sugars. rsc.orgnih.gov This binding event must be coupled to a change in a measurable signal, most commonly fluorescence. bham.ac.uk

The design of such sensors often involves a modular approach, consisting of three key components: the boronic acid recognition unit, a fluorophore (the signaling unit), and a linker. The 3-formylphenylboronic acid can act as the recognition unit, with the aldehyde group serving as a convenient point of attachment for a fluorophore through synthetic modification. acs.org

Several mechanisms are employed to transduce the saccharide binding event into a change in fluorescence:

Photoinduced Electron Transfer (PET): In many sensors, a nitrogen-containing group is placed in proximity to the fluorophore. In the absence of a saccharide, the lone pair of electrons on the nitrogen can quench the fluorescence of the excited fluorophore through a PET process. nih.govnih.gov Upon binding a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This interaction prevents the PET process, thereby "turning on" the fluorescence. nih.gov

Internal Charge Transfer (ICT): In ICT-based sensors, the electronic properties of the fluorophore are altered upon saccharide binding. The binding event changes the electron-donating or -withdrawing nature of the boronic acid moiety, which in turn modulates the ICT character of the fluorophore and its emission properties. bham.ac.uk

Förster Resonance Energy Transfer (FRET): FRET-based sensors typically involve two different fluorophores, a donor and an acceptor. The binding of a saccharide can induce a conformational change in the sensor molecule, altering the distance or orientation between the donor and acceptor and thus changing the efficiency of energy transfer between them, resulting in a ratiometric fluorescence signal. rsc.orgbham.ac.uk

| Mechanism | Description | Effect on Fluorescence |

| Photoinduced Electron Transfer (PET) | Electron transfer from a quencher (e.g., amine) to the excited fluorophore. Binding of saccharide inhibits this process. | Fluorescence is "turned on" or enhanced. |

| Internal Charge Transfer (ICT) | Change in the electronic properties of the fluorophore upon saccharide binding, altering its emission wavelength or intensity. | Shift in emission wavelength or change in intensity. |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between a donor and an acceptor fluorophore. Saccharide binding alters the distance/orientation between them. | Change in the ratio of donor to acceptor emission. |

Interactions with Biomembranes and Transport Mechanisms

The ability of boron-containing compounds to cross biological membranes is crucial for their potential applications in drug delivery and as biological probes. Studies on the transport of boric acid, the parent inorganic compound, have shown that it can cross cell membranes through different mechanisms. nih.govnih.gov

One primary mechanism is passive diffusion through the lipid bilayer. nih.gov The permeability of the membrane to boric acid is relatively low but significant. nih.gov In addition to passive diffusion, channel-mediated transport has also been identified as a pathway for boric acid. nih.govresearchgate.net Certain aquaporins and other membrane channel proteins can facilitate the transport of small, uncharged molecules like boric acid across the membrane. nih.govresearchgate.net

For arylboronic acids such as 3-formylphenylboronic acid, the transport mechanism is expected to be influenced by the properties of the aromatic ring and the substituent. The lipophilicity of the phenyl ring would likely favor partitioning into the lipid bilayer, suggesting that passive diffusion could be a significant route of transport. Boronic acids have also been investigated as carriers for the selective transport of saccharides across liquid organic membranes, a process mediated by the reversible formation of boronate esters. acs.org This highlights the potential for these compounds to act as transport agents in artificial membrane systems, with possible implications for their behavior in biological contexts.

Enzyme Inhibition and Mechanistic Pharmacology Research

Boronic acids have emerged as a significant class of enzyme inhibitors, with several boronic acid-containing drugs having reached clinical use. wikipedia.orgresearchgate.netbenthamdirect.com Their ability to act as transition-state analogs for certain enzymatic reactions makes them potent and often selective inhibitors.

Investigation of Boronic Acid Interaction with Enzyme Active Sites (e.g., Serine Proteases, Leucyl-tRNA Synthetase)

Serine Proteases: Boronic acids are well-established inhibitors of serine proteases, a large family of enzymes that play critical roles in processes ranging from digestion to blood clotting. wikipedia.orgnih.govnih.gov The mechanism of inhibition involves the boronic acid acting as a transition-state analog. The catalytic serine residue in the active site of the protease attacks the electrophilic boron atom, forming a stable, tetrahedral covalent adduct. nih.gov This adduct mimics the unstable tetrahedral intermediate formed during the hydrolysis of the natural peptide substrate, but it is much more stable, thus effectively blocking the enzyme's activity. nih.gov

Peptidyl boronic acids, where a peptide sequence is attached to the boronic acid moiety, have been developed as highly potent and selective inhibitors of specific serine proteases, such as prostate-specific antigen (PSA). nih.gov The peptide portion provides specificity by interacting with the substrate-binding pockets of the enzyme, while the boronic acid "warhead" covalently binds to the active site serine.

Leucyl-tRNA Synthetase: Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis. nih.govnih.govresearchgate.net As such, they are attractive targets for the development of antimicrobial agents. nih.govscispace.comrsc.org Boronic acid derivatives, particularly a class of compounds called benzoxaboroles, have been shown to be potent inhibitors of leucyl-tRNA synthetase (LeuRS). nih.govnih.gov

The mechanism of inhibition is unique and involves the editing or "proofreading" active site of the enzyme. The benzoxaborole forms a covalent adduct with the terminal adenosine (B11128) of the tRNA molecule (tRNALeu). nih.gov This adduct is then trapped in the editing site of LeuRS, effectively sequestering the tRNA and preventing the enzyme from completing the aminoacylation cycle. nih.govnih.gov This leads to a cessation of protein synthesis and inhibition of microbial growth. scispace.com This novel mechanism of action, known as oxaborole tRNA trapping (OBORT), has been a key factor in the development of new antifungal and antibacterial agents. nih.gov

Elucidation of Reversible Covalent Inhibition Mechanisms

3-Formylphenylboronic acid serves as a pivotal tool for elucidating the mechanisms of reversible covalent inhibition due to its unique bifunctional nature, possessing both a boronic acid moiety and an aldehyde group. This combination allows for the formation of distinct, reversible covalent bonds with nucleophilic residues on biological targets, providing deep insights into enzyme-inhibitor interactions.

The boronic acid group is well-established as a "warhead" for reversible covalent inhibition, particularly targeting serine and threonine residues within the active sites of enzymes like proteases. nih.govyoutube.com The boron atom, with its empty p-orbital, is electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine or threonine residue. This interaction leads to the formation of a stable, tetrahedral boronate adduct, which effectively mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme. nih.gov The key characteristic of this bond is its reversibility; the boronate ester can hydrolyze, releasing the inhibitor and restoring enzyme function. youtube.com This dynamic equilibrium is a hallmark of reversible covalent inhibition and is a primary reason for the reduced toxicity profile of boronic acid-based drugs compared to their irreversible counterparts. nih.govnih.gov

The presence of the aldehyde group on the phenyl ring introduces a second, independent mechanism for reversible covalent modification. Aldehydes can react with primary amines, such as the ε-amino group of a lysine (B10760008) residue or the N-terminal amine of a protein, to form a Schiff base, also known as an imine. nih.govyoutube.com This imine formation is also a reversible process, further contributing to the understanding of dynamic covalent chemistry in biological systems. nih.gov

The dual functionality of 3-formylphenylboronic acid allows researchers to probe complex binding events. For instance, it can be used to investigate enzymes where both a hydroxyl- and an amine-containing residue are present in or near the active site. The inhibitor can potentially form a covalent bond with either residue, or in some cases, bridge both, leading to enhanced affinity and selectivity. Studies have utilized this scaffold to develop highly selective fluorescent sensors, where the binding event, involving both boronate ester and imine formation, results in a detectable signal. nih.gov For example, a boronic acid-derivatized coumarin (B35378) 3-aldehyde probe demonstrated selective binding to glucosamine (B1671600) through the cooperative formation of both an imine and a boronate ester. nih.gov

Research into reversible covalent kinase inhibitors (RCKIs) has also benefited from understanding the interactions of warheads like 2-formylphenyl boronic acid. researchgate.net While not the 3-formyl isomer, the principles of its interaction with nucleophiles like lysine are directly transferable. researchgate.net The mechanism involves the formation of a reversible covalent bond, the kinetics and thermodynamics of which can be studied in detail using techniques like NMR and UV-vis spectroscopy to confirm the reversible nature of the interaction. researchgate.net

The elucidation of these mechanisms is critical for modern drug discovery, enabling the rational design of inhibitors with fine-tuned properties. researchgate.netnomuraresearchgroup.com By understanding how molecules like 3-formylphenylboronic acid engage their targets, medicinal chemists can develop drugs with prolonged target engagement, improved potency, and enhanced safety profiles by avoiding permanent protein modification. nih.govnomuraresearchgroup.com The study of such compounds has been instrumental in the development of approved drugs that operate via reversible covalent mechanisms, such as the proteasome inhibitor Bortezomib (which uses a boronic acid warhead) and the sickle cell hemoglobin stabilizer Voxelotor (which uses an aldehyde warhead). nih.govyoutube.com

Research Findings on Reversible Covalent Interactions

| Warhead Moiety | Target Nucleophile | Covalent Adduct | Reversibility | Significance in Elucidation |

| Boronic Acid | Serine, Threonine | Tetrahedral Boronate Ester | Yes | Mimics the enzymatic transition state; allows for study of slow-binding inhibition and provides a pathway for potent, yet safe, enzyme inhibition. nih.govnih.gov |

| Aldehyde | Lysine, N-terminal Amine | Imine (Schiff Base) | Yes | Explores an alternative reversible covalent mechanism; provides a strategy for targeting proteins without suitably located serine or threonine residues. youtube.comnih.gov |

| Bifunctional (Aldehyde + Boronic Acid) | Amine and Hydroxyl Groups | Iminoboronate | Yes | Enables cooperative binding for enhanced affinity and selectivity; used in the design of specific molecular probes and sensors. nih.gov |

Future Perspectives and Emerging Research Avenues for 3 Formylphenylboronic Acid

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The future synthesis of 3-formylphenylboronic acid and its derivatives is increasingly focused on "green" chemistry principles to minimize environmental impact and enhance efficiency. rsc.org Traditional methods often rely on harsh reagents and generate significant waste. Emerging research, however, is exploring more sustainable alternatives.

One promising avenue is the development of mechanochemical processes. rsc.org Mechanochemistry, which involves reactions induced by mechanical force (grinding or milling) rather than by dissolving reactants in solvents, can lead to significantly reduced solvent waste. rsc.org For instance, the formation of boronic acid esters, a common derivative, has been achieved by simply grinding the boronic acid with a diol, resulting in excellent yields and purity with a much-improved environmental profile. rsc.org

Another key area is the move towards metal-free and photocatalytic borylation reactions. organic-chemistry.org Recent studies have demonstrated the borylation of aryl halides using light-induced processes mediated by organic photocatalysts like phenothiazine (B1677639) or simple compounds like 2-naphthol. organic-chemistry.org These methods often exhibit broad functional group tolerance and operate under mild conditions. organic-chemistry.org Furthermore, catalyst-free approaches, such as the use of alkaline hydrogen peroxide to promote the synthesis of related aryloxyacetamides from arylboronic acids in pure water, highlight a trend towards eliminating transition metal catalysts altogether. nih.gov

The table below compares traditional synthetic parameters with emerging sustainable approaches for arylboronic acids, illustrating the potential for greener production.

| Parameter | Traditional Methods (e.g., Grignard-based) | Emerging Sustainable Methods |

| Catalyst | Often requires stoichiometric organometallic reagents or palladium catalysts | Metal-free, photocatalytic, or biocatalytic systems organic-chemistry.org |

| Solvents | Typically volatile and hazardous organic solvents (e.g., THF, Toluene) | Water, ionic liquids, or solvent-free (mechanochemical) conditions rsc.orgnih.gov |

| Reagents | May involve pyrophoric or highly reactive reagents (e.g., organolithiums) | Utilizes greener oxidants (e.g., H₂O₂) and readily available starting materials rsc.orgnih.gov |

| Energy Input | Often requires heating or cryogenic conditions | Ambient temperature, visible light irradiation organic-chemistry.org |

| Byproducts | Can generate significant metallic and salt waste | Often produces benign byproducts like water nih.govacs.org |

This table provides a generalized comparison for the synthesis of arylboronic acids, reflecting trends applicable to 3-formylphenylboronic acid.

Discovery of Unconventional Reactivity Modes and Catalytic Cycles

While 3-formylphenylboronic acid is a staple in Suzuki-Miyaura cross-coupling reactions, future research is set to uncover and exploit its less conventional reactivity. sigmaaldrich.com The boronic acid moiety is not merely a passive functional group for transmetalation but can actively participate in and catalyze reactions in unexpected ways.

Recent investigations have shown that arylboronic acids can act as catalysts themselves, promoting reactions like dehydrative C-alkylation. acs.org For example, in the presence of an additive like oxalic acid, arylboronic acids can catalyze the formation of new carbon-carbon bonds between benzylic alcohols and 1,3-diketones, with water as the only byproduct. acs.org This opens the door for using 3-formylphenylboronic acid not just as a substrate but as a bifunctional catalyst, where the aldehyde group could direct or participate in subsequent transformations.

Furthermore, the fundamental catalytic cycles involving boronic acids are being re-examined. Studies suggest that the long-accepted mechanism for direct amidation reactions catalyzed by boric and boronic acids may be incomplete. ic.ac.uk Emerging evidence points towards alternative pathways involving dimeric boron intermediates that are more effective at activating carboxylic acids and delivering the amine nucleophile. ic.ac.uk Understanding these nuanced mechanisms is crucial for designing more efficient and selective transformations.

The table below summarizes some of the emerging reactivity modes for arylboronic acids.

| Reactivity Mode | Description | Potential Application for 3-Formylphenylboronic Acid |

| Brønsted Acid Catalysis | In combination with a co-catalyst, the boronic acid can activate alcohols for dehydrative C-C bond formation. acs.org | Catalyzing condensation reactions where the aldehyde group can be subsequently functionalized. |

| Photoredox Catalysis | Arylboronic acids can participate in single-electron transfer processes under visible light, enabling novel bond formations. organic-chemistry.org | Metal-free, light-induced coupling reactions involving the boronic acid moiety. |

| ipso-Hydroxylation | The boron moiety can be replaced with a hydroxyl group using green oxidants like hydrogen peroxide. rsc.org | A sustainable route to 3-hydroxybenzaldehyde, a valuable chemical intermediate. |

| Deaminative Coupling | Boronic acids can participate in the reductive diazotization of anilines, enabling a Suzuki-Miyaura type coupling with a broader substrate scope. researchgate.net | Coupling with aniline (B41778) derivatives under milder, more functional-group-tolerant conditions. |

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational modeling and experimental validation is becoming indispensable for accelerating the discovery and optimization of reactions involving 3-formylphenylboronic acid. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting molecular properties, elucidating reaction mechanisms, and understanding experimental observations.